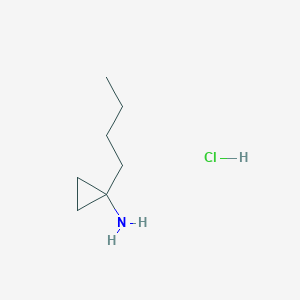

1-Butylcyclopropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

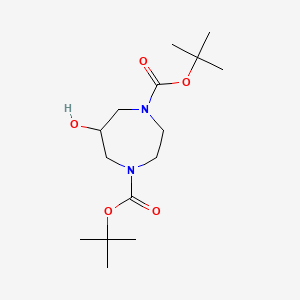

The molecular structure of 1-Butylcyclopropan-1-amine hydrochloride can be represented by the IUPAC name 1-butylcyclopropan-1-amine hydrochloride . The InChI code for this compound is 1S/C7H15N.ClH/c1-2-3-4-7(8)5-6-7;/h2-6,8H2,1H3;1H . The molecular weight of this compound is 149.66 .Physical And Chemical Properties Analysis

1-Butylcyclopropan-1-amine hydrochloride is a powder . It has a melting point of 140-145 degrees . The compound is stable under normal conditions .Applications De Recherche Scientifique

Synthetic Methods for Polysubstituted Cycloalkanes 1-Butylcyclopropan-1-amine hydrochloride is utilized in synthetic chemistry, particularly in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. These compounds are important due to their presence in biologically active compounds. The method involves CuH-catalyzed hydroamination, demonstrating the enhanced reactivity of strained trisubstituted alkenes and offering insights into the regio- and enantioselectivity differences between cyclobutenes and cyclopropenes. This synthesis route is significant for creating complex molecules with multiple substituents and stereocenters, underlining the chemical versatility and application of 1-Butylcyclopropan-1-amine hydrochloride in developing biologically relevant structures (Shengyu Feng et al., 2019; Sheng Feng et al., 2020).

CO2 Capture Research into ionic liquids has demonstrated the potential for 1-Butylcyclopropan-1-amine hydrochloride derivatives in carbon capture technologies. A specific ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide showcases reversible reaction with CO2, effectively sequestering the gas. This application underscores the environmental significance of 1-Butylcyclopropan-1-amine hydrochloride in developing sustainable solutions for CO2 capture, offering a nonvolatile, water-independent method for gas sequestration (Eleanor D. Bates et al., 2002).

Development of Novel Antidepressants 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, potentially synthesized using 1-Butylcyclopropan-1-amine hydrochloride, have been investigated as antidepressants. These compounds demonstrated significant activity in animal models, with some showing greater efficacy than established treatments like imipramine and desipramine. This research highlights the therapeutic potential of 1-Butylcyclopropan-1-amine hydrochloride in psychiatric medication development, particularly for depression and anxiety disorders (B. Bonnaud et al., 1987).

Mécanisme D'action

Safety and Hazards

The safety information available indicates that 1-Butylcyclopropan-1-amine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

1-butylcyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-3-4-7(8)5-6-7;/h2-6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSCOGUVRBXICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2863244.png)

![3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2863248.png)

![8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863250.png)

![N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2863253.png)

![N-benzyl-1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2863256.png)

![2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide](/img/structure/B2863258.png)

![Ethyl 5-(3-cyclopentylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2863263.png)

![1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2863264.png)